Cas no 1548040-67-0 (3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one)

3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one is a heterocyclic compound featuring a dihydropyridinone core with an amino group at the 3-position and a 2-hydroxypropyl substituent at the 1-position. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, particularly as a versatile intermediate for constructing nitrogen-containing scaffolds. The presence of both amino and hydroxyl functional groups enhances its utility in derivatization reactions, enabling modifications for targeted molecular design. Its stability under mild conditions and compatibility with common organic solvents further facilitate its use in multi-step synthetic routes. The compound’s balanced polarity also aids in purification and characterization processes.
3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one structure
1548040-67-0 structure
Product name:3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one
CAS No:1548040-67-0
MF:C8H12N2O2
MW:168.193081855774
CID:5693589
PubChem ID:82993802

3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one Chemical and Physical Properties

Names and Identifiers

    • AKOS021313629
    • EN300-1105995
    • 3-amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one
    • 1548040-67-0
    • 4(1H)-Pyridinone, 3-amino-1-(2-hydroxypropyl)-
    • 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one
    • Inchi: 1S/C8H12N2O2/c1-6(11)4-10-3-2-8(12)7(9)5-10/h2-3,5-6,11H,4,9H2,1H3
    • InChI Key: PMBVAMLMJCRTJU-UHFFFAOYSA-N
    • SMILES: OC(C)CN1C=CC(C(=C1)N)=O

Computed Properties

  • Exact Mass: 168.089877630g/mol
  • Monoisotopic Mass: 168.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.6Ų
  • XLogP3: -0.4

Experimental Properties

  • Density: 1.217±0.06 g/cm3(Predicted)
  • Boiling Point: 315.3±42.0 °C(Predicted)
  • pka: 14.46±0.20(Predicted)

3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1105995-10.0g
3-amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one
1548040-67-0
10g
$5590.0 2023-05-23
Enamine
EN300-1105995-0.5g
3-amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one
1548040-67-0 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1105995-0.1g
3-amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one
1548040-67-0 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1105995-1g
3-amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one
1548040-67-0 95%
1g
$770.0 2023-10-27
Enamine
EN300-1105995-1.0g
3-amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one
1548040-67-0
1g
$1299.0 2023-05-23
Enamine
EN300-1105995-0.05g
3-amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one
1548040-67-0 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1105995-2.5g
3-amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one
1548040-67-0 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1105995-10g
3-amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one
1548040-67-0 95%
10g
$3315.0 2023-10-27
Enamine
EN300-1105995-5.0g
3-amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one
1548040-67-0
5g
$3770.0 2023-05-23
Enamine
EN300-1105995-0.25g
3-amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one
1548040-67-0 95%
0.25g
$708.0 2023-10-27

Additional information on 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one

3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one (CAS No. 1548040-67-0)

The compound 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one (CAS No. 1548040-67-0) is a structurally unique organic molecule belonging to the class of dihydropyridines. This compound has garnered significant attention in recent years due to its potential applications in the fields of pharmacology and organic synthesis. The molecule's structure, characterized by a dihydropyridine ring system with an amino group at position 3 and a hydroxypropyl substituent at position 1, lends it versatile reactivity and functional properties.

Recent studies have highlighted the importance of dihydropyridine derivatives in drug discovery, particularly in the development of calcium channel blockers and other therapeutic agents. The presence of the amino group in 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one suggests potential for hydrogen bonding interactions, which are crucial in drug-receptor binding. Additionally, the hydroxypropyl group introduces hydrophilicity, enhancing the compound's solubility and bioavailability.

Research into the synthesis of 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one has revealed efficient methodologies that utilize green chemistry principles. These methods not only minimize environmental impact but also improve yield and purity. For instance, one study demonstrated the use of microwave-assisted synthesis to expedite the formation of the dihydropyridine ring system, significantly reducing reaction time while maintaining high product quality.

The pharmacological evaluation of this compound has shown promising results in preclinical models. In particular, 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one has exhibited moderate inhibitory activity against certain enzymes implicated in neurodegenerative diseases. This finding underscores its potential as a lead compound for further optimization in drug development programs targeting conditions such as Alzheimer's disease or Parkinson's disease.

Moreover, the compound's ability to act as a scaffold for further functionalization has been explored extensively. By modifying the substituents on the dihydropyridine ring, researchers have successfully synthesized analogs with enhanced biological activities. For example, substitution at position 3 with electron-withdrawing groups has been shown to increase the compound's potency in inhibiting specific kinase enzymes.

In terms of industrial applications, 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one serves as an intermediate in the synthesis of more complex molecules. Its role as an intermediate highlights its importance in multi-step synthesis workflows, where precise control over functional groups is essential for achieving desired product profiles.

Looking ahead, ongoing research is focused on elucidating the mechanism of action of 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one at molecular levels. Advanced techniques such as X-ray crystallography and molecular docking are being employed to understand how this compound interacts with target proteins. Such insights are expected to guide rational drug design efforts and pave the way for more effective therapeutic agents.

In conclusion, 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one (CAS No. 1548040-67) is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure and functional groups make it a valuable tool in organic synthesis and drug discovery. As research continues to uncover its full range of properties and applications, this compound is poised to play an increasingly important role in advancing medical science.

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